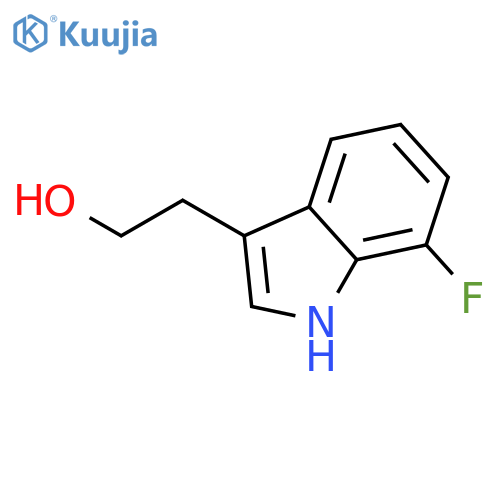

Cas no 1057260-27-1 (2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol)

2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(7-Fluoro-1H-indol-3-yl)ethanol

- 1H-INDOLE-3-ETHANOL,7-FLUORO-

- AKOS006315813

- DTXSID90717211

- SCHEMBL4801899

- DB-350728

- 7-Fluoro-1h-indole-3-ethanol

- 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol

- 1057260-27-1

-

- MDL: MFCD11617198

- インチ: InChI=1S/C10H10FNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2

- InChIKey: KTAGFSNEQJNKGY-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)F)NC=C2CCO

計算された属性

- せいみつぶんしりょう: 179.074642105g/mol

- どういたいしつりょう: 179.074642105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 36Ų

2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM148307-1g |

2-(7-fluoro-1H-indol-3-yl)ethan-1-ol |

1057260-27-1 | 95% | 1g |

$405 | 2021-08-05 | |

| TRC | F204980-500mg |

2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol |

1057260-27-1 | 500mg |

$ 1320.00 | 2022-06-05 | ||

| Alichem | A199008294-1g |

2-(7-Fluoro-1H-indol-3-yl)ethanol |

1057260-27-1 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Chemenu | CM148307-1g |

2-(7-fluoro-1H-indol-3-yl)ethan-1-ol |

1057260-27-1 | 95% | 1g |

$*** | 2023-04-03 | |

| TRC | F204980-250mg |

2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol |

1057260-27-1 | 250mg |

$ 795.00 | 2022-06-05 | ||

| Matrix Scientific | 223195-5g |

2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol, 95% min |

1057260-27-1 | 95% | 5g |

$2558.00 | 2023-09-09 | |

| Matrix Scientific | 223195-1g |

2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol, 95% min |

1057260-27-1 | 95% | 1g |

$731.00 | 2023-09-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1755957-1g |

2-(7-Fluoro-1h-indol-3-yl)ethan-1-ol |

1057260-27-1 | 98% | 1g |

¥3221.00 | 2024-08-09 |

2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

2-(7-Fluoro-1H-indol-3-yl)ethan-1-olに関する追加情報

2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol (CAS No. 1057260-27-1): A Comprehensive Overview

2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol, also known by its CAS registry number 1057260-27-1, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are widely recognized for their diverse biological activities. The presence of a fluoro substituent at the 7-position of the indole ring and a hydroxymethyl group at the 3-position introduces unique electronic and steric properties, making this compound a promising candidate for various applications.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-(7-fluoroindol-3-yl)ethanol, allowing researchers to explore its potential in drug discovery and development. The compound's structure, characterized by the indole moiety, is particularly appealing due to its ability to interact with various biological targets, including enzymes, receptors, and ion channels. Studies have demonstrated that indole derivatives often exhibit potent bioactivity, making them valuable leads for therapeutic agents.

One of the most notable aspects of CAS No. 1057260-27-1 is its role in medicinal chemistry research. The fluoro group at the 7-position of the indole ring enhances the compound's lipophilicity, which is a critical factor for drug absorption and bioavailability. Additionally, the hydroxymethyl group at the 3-position provides a site for further functionalization, enabling researchers to explore various analogs with improved pharmacokinetic profiles.

Recent studies have focused on the potential of 2-(7-fluoroindol-3-yl)ethanol as a lead compound for treating neurodegenerative diseases. The indole core has been shown to possess antioxidant properties, which are crucial in combating oxidative stress—a key factor in conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, preclinical studies suggest that this compound may modulate key signaling pathways involved in neuronal protection and inflammation.

The synthesis of CAS No. 1057260-27-1 typically involves multi-step reactions that combine principles from organic synthesis and catalysis. One common approach involves the Friedländer synthesis of indoles, followed by fluorination and hydroxylation steps to introduce the desired substituents. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

In terms of applications, 2-(7-fluoroindol-3-yl)ethanol has shown promise in several therapeutic areas beyond neurodegenerative diseases. For instance, its ability to inhibit certain kinases makes it a potential candidate for anti-cancer therapies. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammatory diseases such as arthritis.

The safety profile of CAS No. 1057260-27-1 is another critical aspect that has been extensively studied. Preclinical toxicity studies indicate that this compound exhibits low acute toxicity, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are required to fully assess its safety profile for human use.

In conclusion, 2-(7-fluoroindol-3-y)ethanl (CAS No. 1057260 - 27 - 1) represents a compelling lead compound with diverse biological activities and potential therapeutic applications. Its unique structure and promising preclinical results position it as a valuable asset in drug discovery pipelines. As research continues to uncover its full potential, this compound is expected to play a significant role in advancing novel treatments for various diseases.

1057260-27-1 (2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol) 関連製品

- 101349-12-6(2-(5-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1780658-45-8(2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol)

- 1226432-51-4(5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole)

- 122566-22-7((17β)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol)

- 2171153-30-1(2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)butanamidoacetic acid)

- 99724-17-1(dimethyl[(pyrrolidin-3-yl)methyl]amine)

- 2228263-78-1(4-(5-nitrothiophen-2-yl)oxypiperidine)

- 2171929-25-0(2-(1-methoxyethyl)-5-(2-methylcyclopropyl)oxolane-3-carboxylic acid)

- 873790-39-7(4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione)

- 898429-52-2(N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethoxyphenyl)ethanediamide)